
2,7-Dipropyloctanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dipropyloctanedioic acid is an organic compound with the molecular formula C14H26O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dipropyloctanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong oxidizing agent. For example, the oxidation of 2,7-dipropyloctane using potassium permanganate (KMnO4) under acidic conditions can yield this compound. The reaction typically requires controlled temperature and pH to ensure complete oxidation and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method could be the catalytic oxidation of 2,7-dipropyloctane using a metal catalyst such as platinum or palladium. This method allows for continuous production and can be optimized for higher efficiency and lower costs.
化学反応の分析
Types of Reactions
2,7-Dipropyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: 2,7-Dipropyloctanediol.
Substitution: Esters or amides of this compound.
科学的研究の応用
2,7-Dipropyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of 2,7-Dipropyloctanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. Additionally, the compound may participate in metabolic pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 2,6-Dipropyloctanedioic acid
- 2,8-Dipropyloctanedioic acid
- 2,7-Dimethyloctanedioic acid
Uniqueness
2,7-Dipropyloctanedioic acid is unique due to its specific chain length and the position of the propyl groups. This structure can result in distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
538373-96-5 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC名 |
2,7-dipropyloctanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-3-7-11(13(15)16)9-5-6-10-12(8-4-2)14(17)18/h11-12H,3-10H2,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
NUHWQJAPZZQLRI-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCCCC(CCC)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)

![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
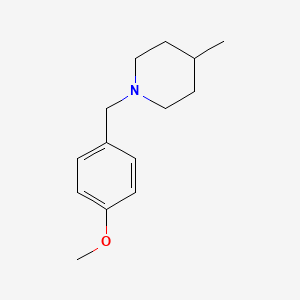
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
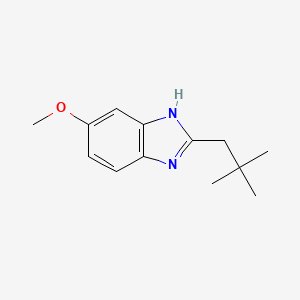
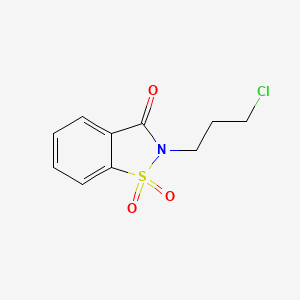
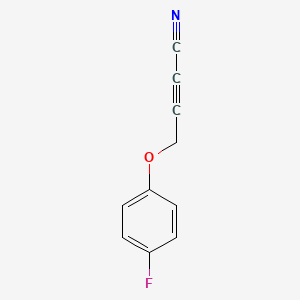

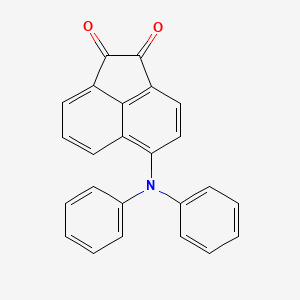
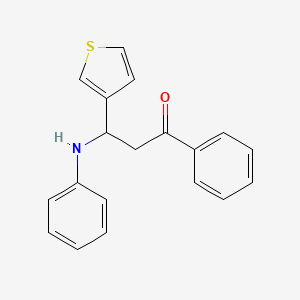
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)

